molecular formula C9H11BrO3S B1383221 2-(3-Bromo-5-methyl-benzenesulfonyl)-ethanol CAS No. 1823247-06-8

2-(3-Bromo-5-methyl-benzenesulfonyl)-ethanol

Cat. No.: B1383221
CAS No.: 1823247-06-8
M. Wt: 279.15 g/mol
InChI Key: IOAWYKPANBMOSV-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-methyl-benzenesulfonyl)-ethanol is a chemical compound characterized by a bromine atom and a methyl group attached to a benzene ring, which is further connected to a sulfonyl group and an ethanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-bromo-5-methylbenzenesulfonyl chloride and ethanol.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

  • Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pH to ensure product quality and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

  • Substitution: Substitution reactions at the bromine position are common, often involving nucleophilic substitution with various reagents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed:

  • Oxidation: 3-bromo-5-methylbenzenesulfonic acid.

  • Reduction: 3-bromo-5-methylbenzenesulfide.

  • Substitution: 3-iodo-5-methylbenzenesulfonyl-ethanol.

Scientific Research Applications

2-(3-Bromo-5-methyl-benzenesulfonyl)-ethanol is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Bromo-5-methyl-benzenesulfonyl)-ethanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the sulfonyl group play crucial roles in these interactions, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride

  • 5-Bromo-2-methoxybenzenesulfonyl chloride

Uniqueness: 2-(3-Bromo-5-methyl-benzenesulfonyl)-ethanol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

2-(3-bromo-5-methylphenyl)sulfonylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3S/c1-7-4-8(10)6-9(5-7)14(12,13)3-2-11/h4-6,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAWYKPANBMOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)S(=O)(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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